molecular formula C10H12INO B11835164 3-((4-Iodobenzyl)oxy)azetidine

3-((4-Iodobenzyl)oxy)azetidine

Cat. No.: B11835164
M. Wt: 289.11 g/mol
InChI Key: JAMZAOYTNWPURE-UHFFFAOYSA-N
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Description

3-((4-Iodobenzyl)oxy)azetidine is a chemical compound with the molecular formula C10H12INO. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle. The presence of the 4-iodobenzyl group attached to the azetidine ring imparts unique chemical properties to this compound, making it of interest in various fields of scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-Iodobenzyl)oxy)azetidine typically involves the reaction of 4-iodobenzyl alcohol with azetidine under specific reaction conditions. One common method is the nucleophilic substitution reaction where 4-iodobenzyl alcohol reacts with azetidine in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, and may include additional steps such as purification through recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-((4-Iodobenzyl)oxy)azetidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-((4-Iodobenzyl)oxy)azetidine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and polymers.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-((4-Iodobenzyl)oxy)azetidine involves its interaction with specific molecular targets and pathways. The azetidine ring’s strain and the presence of the 4-iodobenzyl group contribute to its reactivity and ability to form stable complexes with various biomolecules. This compound can act as an inhibitor or modulator of specific enzymes or receptors, influencing biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-((4-Iodobenzyl)oxy)azetidine is unique due to the presence of the 4-iodobenzyl group, which imparts specific chemical properties and reactivity. This makes it a valuable compound for targeted synthesis and applications in various fields .

Properties

Molecular Formula

C10H12INO

Molecular Weight

289.11 g/mol

IUPAC Name

3-[(4-iodophenyl)methoxy]azetidine

InChI

InChI=1S/C10H12INO/c11-9-3-1-8(2-4-9)7-13-10-5-12-6-10/h1-4,10,12H,5-7H2

InChI Key

JAMZAOYTNWPURE-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)OCC2=CC=C(C=C2)I

Origin of Product

United States

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